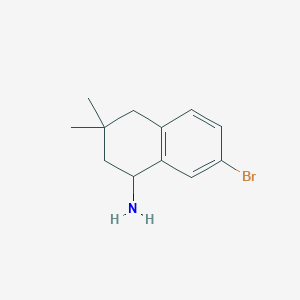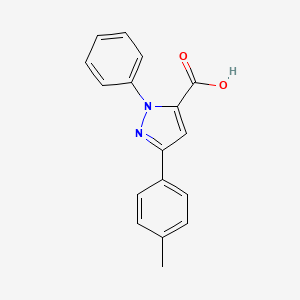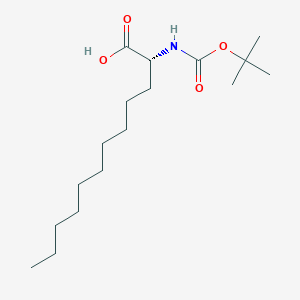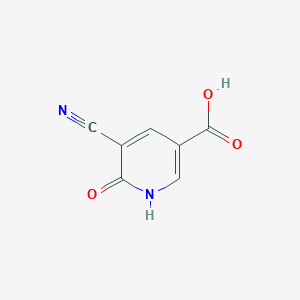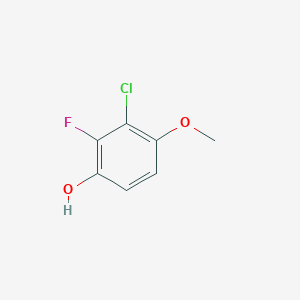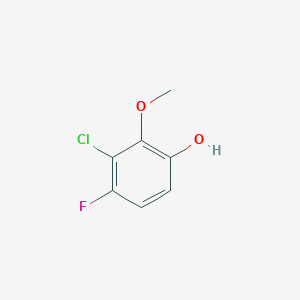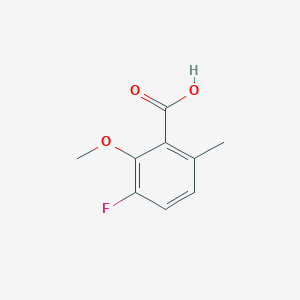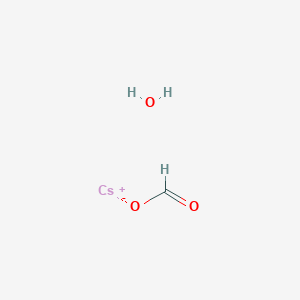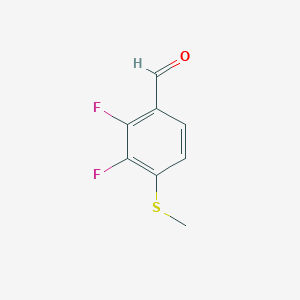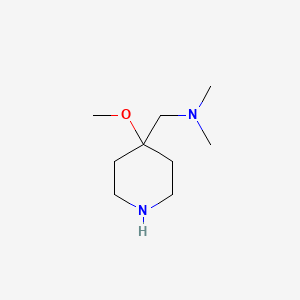
1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% (DMPM) is an organic compound composed of four carbon atoms, one nitrogen atom, and one oxygen atom. It is a white, odorless, crystalline solid at room temperature. DMPM is a versatile compound and has been used in a variety of scientific research applications.
科学的研究の応用
1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% has a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as the mechanisms of action of drugs. 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% has also been used in the synthesis of other organic compounds, such as polymers and pharmaceuticals. In addition, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% has been used in the development of biosensors, which are devices that detect and measure biological molecules.
作用機序
The mechanism of action of 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% is still not fully understood. However, it is believed that 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% interacts with proteins in the cell to alter their structure and function. This interaction is thought to be mediated by hydrogen bonding and hydrophobic interactions. In addition, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% may also interact with other molecules in the cell, such as lipids and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% are still being studied. However, studies have shown that 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% can affect the activity of enzymes and other proteins in the cell. In addition, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% has been shown to affect the expression of certain genes and to alter the structure of cell membranes.
実験室実験の利点と制限
1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in a variety of solvents. In addition, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% is relatively inexpensive and readily available. However, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% is also limited in its use in laboratory experiments. It is not very water soluble, and it can be toxic to some cells.
将来の方向性
There are a number of potential future directions for the use of 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95%. One potential application is in the development of drugs that target specific proteins or pathways in the cell. In addition, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% could be used to study the structure and function of proteins, as well as the mechanisms of action of drugs. Finally, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% could be used in the development of biosensors and other devices that detect and measure biological molecules.
合成法
1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% can be synthesized by reacting 4-methoxy-4-piperidinol and dimethylformamide (DMF) in the presence of a base catalyst. DMF is a polar aprotic solvent and acts as an activating agent for the reaction. The base catalyst used is typically pyridine, which is a heterocyclic aromatic compound. The reaction occurs in two steps: first, the piperidinol is converted to a piperidinium salt, and then the piperidinium salt is reacted with DMF to form 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95%.
特性
IUPAC Name |
1-(4-methoxypiperidin-4-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)8-9(12-3)4-6-10-7-5-9/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHVHXCETRPVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCNCC1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)
